molecular formula C9H13N3Si B15070379 3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine CAS No. 62069-16-3

3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B15070379
CAS No.: 62069-16-3
M. Wt: 191.30 g/mol
InChI Key: OJWPCEFWQHPKGK-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features both imidazole and pyridine rings. The trimethylsilyl group attached to the imidazole ring enhances its stability and reactivity, making it a valuable compound in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of amido-nitriles with trimethylsilyl reagents in the presence of a catalyst. The reaction conditions are often mild, allowing for the inclusion of various functional groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethylsilyl group enhances its binding affinity and stability, allowing it to effectively modulate biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-(Trimethylsilyl)ethynyl pyridine
  • 3-(Trimethylsilyl)oxy pyridine
  • 2-(Trimethylsilyl)pyridine

Comparison: 3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine stands out due to its unique combination of imidazole and pyridine rings, which confer distinct chemical and biological properties. The presence of the trimethylsilyl group further enhances its stability and reactivity compared to other similar compounds .

Properties

CAS No.

62069-16-3

Molecular Formula

C9H13N3Si

Molecular Weight

191.30 g/mol

IUPAC Name

imidazo[4,5-b]pyridin-3-yl(trimethyl)silane

InChI

InChI=1S/C9H13N3Si/c1-13(2,3)12-7-11-8-5-4-6-10-9(8)12/h4-7H,1-3H3

InChI Key

OJWPCEFWQHPKGK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N1C=NC2=C1N=CC=C2

Origin of Product

United States

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